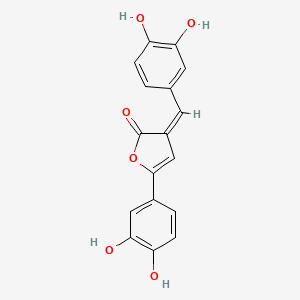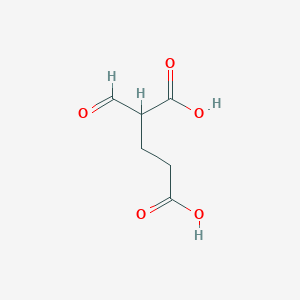
2-Formylglutaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-formylglutaric acid is the 2-formyl derivative of glutaric acid. It is a dicarboxylic acid and an aldehyde. It derives from a glutaric acid. It is a conjugate acid of a 2-formylglutarate(2-).
Aplicaciones Científicas De Investigación
Rapid Chiral Discrimination
2-Formylglutaric acid, closely related to 2-Hydroxyglutaric acid, plays a role in the chiral discrimination of metabolites. Fukui et al. (2021) developed a rapid separation method for dl-2-hydroxyglutaric acid using chiral derivatizing reagent and field asymmetric waveform ion mobility spectrometry/mass spectrometry. This advancement is significant for clinical analysis, particularly in cancer diagnostics, highlighting the importance of chiral discrimination in disease identification (Fukui et al., 2021).
Role in Tumorigenesis and Immune Cell Fate
2-Formylglutaric acid's analogue, 2-Hydroxyglutarate, has a significant role in the pathophysiology of various diseases, including tumors and 2-hydroxyglutaric aciduria. Du and Hu (2021) discuss its accumulation in hypoxia or acidic pH and its vital role in immune cell fate decision, highlighting its broader implications beyond being an oncometabolite (Du & Hu, 2021).
Biotechnological Production
The biotechnological production of alpha-ketoglutaric acid, closely related to 2-formylglutaric acid, is of industrial interest. Otto et al. (2011) summarize research results on the biotechnological production of alpha-ketoglutaric acid by bacteria and yeasts, highlighting its application in chemical synthesis, dietary supplements, and new elastomers (Otto et al., 2011).
Metabolite Repair Disorder Studies
2-Formylglutaric acid is related to L-2-hydroxyglutaric acid, which is studied in metabolite repair disorders. Rzem et al. (2015) created a mouse model of L-2-hydroxyglutaric aciduria to understand the pathophysiology of this metabolite repair disorder, providing insights into the toxic effects of L-2-hydroxyglutarate accumulation (Rzem et al., 2015).
Master Regulator Metabolite
2-Oxoglutarate, another analogue of 2-formylglutaric acid, is a master regulator metabolite at the intersection between carbon and nitrogen metabolic pathways. Huergo and Dixon (2015) review the regulatory properties of 2-oxoglutarate, emphasizing its role in regulating metabolic pathways and signaling properties (Huergo & Dixon, 2015).
Environmental Applications
Alpha-ketoglutaric acid, closely related to 2-formylglutaric acid, has been used in environmental applications. Zhou et al. (2009) used chitosan-coated magnetic nanoparticles modified with alpha-ketoglutaric acid for the removal of toxic Cu(2+) ions from aqueous solutions, demonstrating its potential in wastewater treatment (Zhou et al., 2009).
Renewable Chemical Hydrogen Storage
Formic acid, a derivative of 2-formylglutaric acid, has been explored as a renewable chemical hydrogen storage system. Singh et al. (2016) discuss the use of formic acid as a reversible source for hydrogen storage, highlighting its potential in energy-related applications (Singh et al., 2016).
Oligonucleotide Synthesis
The 2-(N-formyl-N-methyl)aminoethyl group, related to 2-formylglutaric acid, has potential in oligonucleotide synthesis. Grajkowski et al. (2001) synthesized and used this group in solid-phase synthesis of oligonucleotides, showcasing its application in therapeutic oligonucleotide preparation (Grajkowski et al., 2001).
Clinical Applications in Diseases
Alpha-ketoglutaric acid, closely related to 2-formylglutaric acid, has potential clinical applications in diseases. Meng et al. (2022) review its role in age-related diseases, pointing towards its regulatory function in disease progression (Meng et al., 2022).
Propiedades
Nombre del producto |
2-Formylglutaric acid |
|---|---|
Fórmula molecular |
C6H8O5 |
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
2-formylpentanedioic acid |
InChI |
InChI=1S/C6H8O5/c7-3-4(6(10)11)1-2-5(8)9/h3-4H,1-2H2,(H,8,9)(H,10,11) |
Clave InChI |
NMUKFRCHLYPKSR-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(C=O)C(=O)O |
SMILES canónico |
C(CC(=O)O)C(C=O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-methylhex-4-enethioate](/img/structure/B1260106.png)
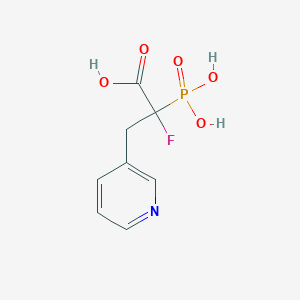
![3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR)-](/img/structure/B1260109.png)


![prop-2-enyl (3S,3'S,4'R,6'S,8'R,8'aR)-6'-[4-[2-[(3S,6R,7S,8aS)-6-(4-hydroxyphenyl)-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carbonyl]oxyethoxy]phenyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-8'-carboxylate](/img/structure/B1260116.png)
![NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-](/img/structure/B1260117.png)
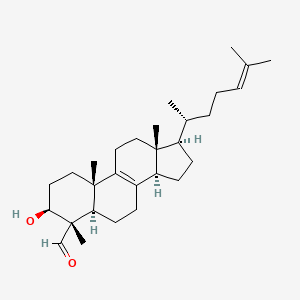
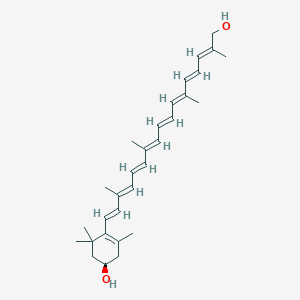
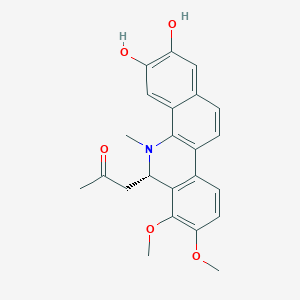
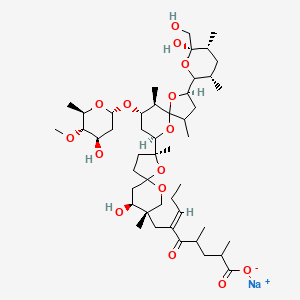
![2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol](/img/structure/B1260127.png)

